O-Methylpsilocine-d4
Description
O-Methylpsilocine-d4 is a deuterated analog of O-Methylpsilocine, a methylated derivative of psilocin (4-hydroxy-N,N-dimethyltryptamine). The compound features four deuterium atoms replacing hydrogen at specific positions, typically at metabolically vulnerable sites, to enhance metabolic stability via the kinetic isotope effect. This modification aims to prolong its pharmacological activity and reduce first-pass metabolism. The molecular formula of this compound is inferred as C₁₃H₁₄D₄N₂O, derived from the non-deuterated O-Methylpsilocine (C₁₃H₁₈N₂O) .
As a research chemical, this compound is of interest in neuropharmacology for studying serotonin receptor (5-HT₂A) interactions and psychedelic analogs. However, its toxicological and safety profiles remain understudied, a common limitation for novel deuterated compounds .
Properties
Molecular Formula |
C₁₃H₁₄D₄N₂O |
|---|---|
Molecular Weight |
222.32 |
Synonyms |
4-Methoxy-N,N-dimethyl-1H-Indole-3-ethanamine-d4; 3-[2-(dimethylamino)ethyl]-4-methoxyindole-d4; 4-Methoxy-N,N-dimethyltryptamine-d4; N,N-Dimethyl-4-methoxytryptamine-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares O-Methylpsilocine-d4 with two related compounds: O-Acetylpsilocin (a functional group analog) and N-Nitrosodibenzylamine-d4 (a deuterated compound with distinct pharmacology).
Key Observations:
- O-Acetylpsilocin’s acetyl ester serves as a prodrug, hydrolyzed in vivo to psilocin, whereas this compound is metabolically stabilized .
Pharmacokinetic and Metabolic Profiles
- This compound: Deuteration likely reduces CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs. This mirrors trends in deuterated drugs like Deutetrabenazine .
- O-Acetylpsilocin : Rapidly deacetylated to psilocin, leading to shorter-lived effects. Its ester group increases bioavailability but introduces variability in metabolic conversion .
- N-Nitrosodibenzylamine-d4 : Used in mass spectrometry as a stable internal standard due to its inertness and predictable fragmentation .
Notes:
- This compound’s safety profile is extrapolated from structurally similar compounds due to a lack of direct studies.
- Regulatory frameworks (e.g., GHS/CLP) emphasize precautionary handling for all deuterated and tryptamine-derived compounds .
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